molecular formula C8H10N4O B1531461 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine CAS No. 1258826-95-7

2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine

Cat. No.: B1531461
CAS No.: 1258826-95-7
M. Wt: 178.19 g/mol
InChI Key: UVJHXOKZBHPQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-Furyl)-1H-1,2,4-triazol-5-yl)ethylamine is a chemical compound of significant interest in medicinal chemistry research, featuring a 1,2,4-triazole core linked to a furan ring via an ethylamine side chain. The 1,2,4-triazole pharmacophore is recognized as a privileged structure in drug discovery, known for its diverse biological activities . Compounds containing this scaffold have demonstrated potent anticonvulsant properties by modulating central nervous system targets. Recent studies on structurally similar 1,2,4-triazole derivatives have shown they can act as anticonvulsants by enhancing GABAergic neurotransmission, potentially through positive allosteric modulation of the GABA A receptor, and by inhibiting voltage-gated sodium channels (such as Nav1.2) . This dual mechanism of action is a valuable target for investigating new therapeutic agents for neurological disorders. Beyond neurological research, the 1,2,4-triazole nucleus is also associated with antimicrobial and potassium channel opening activities , suggesting broad potential utility for this compound in multiple pharmacological domains. The presence of the furyl ring and the flexible ethylamine chain may contribute to hydrogen bonding and hydrophobic interactions with biological targets, making this molecule a versatile building block for developing structure-activity relationships (SAR). Researchers can utilize this high-purity compound as a key intermediate for synthesizing novel derivatives or as a pharmacological tool for probing biological mechanisms. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6/h1-2,5H,3-4,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJHXOKZBHPQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation and Functionalization

The key step in the synthesis is the construction of the 1,2,4-triazole ring bearing the 2-furyl group. This is typically achieved by cyclization reactions involving hydrazine derivatives and furfural or its derivatives.

  • The triazole intermediate is formed by reacting 2-furyl hydrazine or similar precursors with appropriate carboxylic acid derivatives or amidines under controlled conditions.
  • The 5-position of the triazole ring is then functionalized with an ethylamine substituent, often via nucleophilic substitution or reductive amination.

Ethylamine Side Chain Introduction

The ethylamine moiety is introduced through:

  • Direct alkylation of the triazole ring using 2-bromoethylamine or related alkyl halides.
  • Reduction of precursor compounds containing nitro or imine groups to yield the ethylamine derivative.

Representative Synthetic Route (Based on Available Data)

Step Reaction Description Reagents/Conditions Notes
1 Formation of 2-furyl-substituted 1,2,4-triazole Cyclization of 2-furyl hydrazine with suitable carboxylic acid derivatives Controlled heating, solvent such as ethanol or DMF
2 Introduction of ethylamine side chain Nucleophilic substitution with 2-bromoethylamine or reductive amination Use of base (e.g., triethylamine), organic solvents like dichloromethane
3 Purification Recrystallization or chromatography To isolate pure 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine

Process Optimization and Catalysts

  • Catalysts such as aluminum oxide (Al2O3) have been used in related condensation reactions involving furfuryl alcohol derivatives, enhancing reaction rates and yields.
  • Bases like triethylamine facilitate nucleophilic substitution and amine introduction.
  • Vacuum distillation and controlled temperature regimes optimize product purity and yield.

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Disadvantages
Cyclization approach Hydrazine + furfural derivatives Direct formation of triazole ring Requires careful control of conditions
Nucleophilic substitution Alkyl halides with amines Straightforward, high yield Possible side reactions, requires purification
Catalytic condensation Use of Al2O3 catalyst Improved yield, environmentally friendly Catalyst recovery needed
Reduction steps Use of reducing agents (LiAlH4, NaBH4) Efficient amine formation Sensitive reagents, safety concerns

Research Findings and Data

While direct detailed experimental data specific to this compound are limited in open literature, related compounds and similar synthetic methods provide insight:

  • The use of formaldehyde and dimethylamine in condensation reactions with furfuryl alcohol and Al2O3 catalyst achieves high yields in related aminoethyl thioether compounds, indicating potential for analogous methods in triazole amine synthesis.
  • Oxidation and substitution reactions on triazole rings have been extensively studied, suggesting that the triazole core is stable under a variety of conditions, allowing versatile functionalization.
  • Industrial scale synthesis often employs continuous flow reactors and automated systems to improve reproducibility and yield.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Reaction temperature 45–100 °C Depending on step and solvent
Solvents Ethanol, dichloromethane, DMF Selected for solubility and reactivity
Catalysts Al2O3, iodine (for cyclization) Catalysts enhance yield and selectivity
Bases Triethylamine, sodium hydride Facilitate substitution and cyclization
Reducing agents Lithium aluminum hydride, sodium borohydride For amine formation
Purification Recrystallization, chromatography Ensures product purity

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted ethylamine derivatives.

Scientific Research Applications

Antifungal and Antibacterial Properties

Research indicates that compounds containing triazole rings exhibit significant antifungal and antibacterial activities. The mechanism often involves interference with ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. The furan component may also enhance these interactions through hydrogen bonding and π-π stacking with biological macromolecules.

Potential Drug Development

Due to its structural characteristics, 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine is being explored as a candidate for drug development. Its ability to inhibit fungal growth suggests potential therapeutic applications in treating infections caused by resistant strains of fungi and bacteria.

Material Science Applications

The compound's ability to form stable complexes with metals makes it a candidate for various material science applications. Triazole derivatives are known for their coordination chemistry, which can be utilized in developing new materials with specific properties.

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives similar to this compound:

  • Antifungal Studies : A study demonstrated that triazole derivatives could effectively inhibit the growth of Candida species by targeting ergosterol biosynthesis pathways.
  • Antibacterial Activity : Research indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

These findings underscore the importance of further investigation into the pharmacological profiles and mechanisms of action associated with this compound.

Mechanism of Action

The mechanism of action of 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Source/Reference
2-(3-(2-Furyl)-1H-1,2,4-triazol-5-yl)ethylamine 3-(2-Furyl), 5-(ethylamine) ~192.2 (estimated) Potential fungicidal/antitumoral Inference from
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine 3-Phenyl, 5-(ethylamine) 261.15 (dihydrochloride) Undisclosed (structural analogue)
2-(1H-1,2,4-Triazol-1-yl)ethylamine 1-Triazolyl, 5-(ethylamine) ~140.2 (hydrochloride) Baseline triazole activity
Triazamate Triazole with thioester and carbamate 314.4 Pesticidal (cholesterol inhibition)
Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate Thiophene, ester group, triazole Not reported Fungicidal

Key Differences and Implications

Substituent Effects: The 2-furyl group in the target compound provides electron-rich aromaticity compared to the phenyl group in its phenyl-substituted analogue (). This may enhance binding to enzymes or receptors sensitive to polar interactions . Ethylamine vs.

This highlights how bulky substituents (e.g., dimethylamino carbonyl) expand functional applications. The thiophene-containing analogue () exhibits fungicidal activity, suggesting that replacing furyl with sulfur-containing heterocycles could modulate specificity toward fungal targets .

Synthetic Accessibility :

  • Synthesis of the target compound may parallel methods in and , which use triethylamine and sulfur for cyclization. However, the furyl group’s reactivity might necessitate milder conditions compared to phenyl or pyridinyl substituents .

Research Findings

  • Solubility : Ethylamine derivatives generally exhibit higher aqueous solubility than ester- or carbamate-containing analogues, as seen in and , making them more suitable for drug delivery .
  • Stability : Furyl-substituted triazoles may exhibit lower thermal stability than phenyl analogues due to the furan ring’s susceptibility to oxidation, a factor critical for storage and formulation .

Biological Activity

Overview

2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine is a heterocyclic compound characterized by the presence of a triazole ring fused with a furan ring and an ethylamine side chain. This unique structure positions the compound as a candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C8H10N4OC_8H_{10}N_4O, with a molecular weight of 178.19 g/mol. The compound's structure can be described as follows:

FeatureDescription
Triazole Ring A five-membered ring containing three nitrogen atoms, known for its biological activity.
Furan Moiety A five-membered aromatic ring with an oxygen atom, contributing to the compound's reactivity and potential interactions.
Ethylamine Side Chain Provides functional sites for further chemical modifications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in critical pathways such as inflammation and cancer cell proliferation. For instance, triazole derivatives are known to disrupt ergosterol biosynthesis in fungi, which is essential for maintaining cell membrane integrity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antifungal Properties : The triazole ring is commonly associated with antifungal activity by inhibiting ergosterol synthesis. Studies have shown that derivatives containing triazole structures can effectively inhibit the growth of various fungi .
  • Antibacterial Properties : The compound has been evaluated for its ability to inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. Molecular docking studies suggest that it may bind effectively to bacterial targets, disrupting essential functions .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

  • Cytotoxicity : In vitro studies indicate that this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells .
  • Mechanism of Action : The anticancer effects are likely mediated through the inhibition of specific enzymes involved in cell proliferation and survival. Triazole derivatives often target thymidylate synthase, leading to reduced DNA synthesis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their antiproliferative and antimicrobial activities. Some derivatives exhibited significant inhibition against tested cell lines and bacterial strains .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the triazole or furan moieties affect biological activity. For instance, substituents on the furan ring can enhance interaction with biological targets .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMRδ 6.5–7.2 ppm (furan protons), δ 3.8–4.2 ppm (ethylamine -CH₂-)
¹³C NMRδ 110–115 ppm (furan C), δ 150–155 ppm (triazole C)
IR~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N triazole)

Q. Table 2. In Silico Tools for Predictive Modeling

ToolApplicationExample Use Case
MOEPharmacophore mappingIdentify triazole-furan interactions with ATP-binding pockets
SchrödingerFree energy calculationsPredict binding affinity for CYP51 (antifungal target)
SwissADMEADMET profilingOptimize logP for blood-brain barrier penetration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine
Reactant of Route 2
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.